Perfluorophenyl 4-(nitrooxy)butanoate
Description
Perfluorophenyl 4-(nitrooxy)butanoate is an ester derivative featuring a perfluorophenyl group linked via a butanoate spacer to a nitrooxy (-ONO₂) moiety. The perfluorophenyl group is known for its electron-withdrawing effects, enhancing chemical stability and influencing lipophilicity . The nitrooxy group is often associated with nitric oxide (NO) release, suggesting possible biomedical applications as a vasodilator or antimicrobial agent . The ester linker provides conformational flexibility, which may enable self-assembly or modulate reactivity .
Properties
Molecular Formula |
C10H6F5NO5 |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-nitrooxybutanoate |
InChI |
InChI=1S/C10H6F5NO5/c11-5-6(12)8(14)10(9(15)7(5)13)21-4(17)2-1-3-20-16(18)19/h1-3H2 |
InChI Key |
PNERJLFIGBYJAE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CO[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Perfluorophenyl 4-(Pyren-1-yl)butanoate (FPy)
Structure : Replaces the nitrooxy group with a pyrenyl moiety.
Key Properties :
- Exhibits spontaneous symmetry breaking, forming chiral superstructures due to rotational flexibility (θ₁ and θ₂ ≈ ±90°) .
- Applications: Optoelectronic materials, mechanoluminescence, and chiral crystal engineering . Synthesis: Characterized via ¹H/¹³C NMR and ESI-MS, with DFT confirming stable conformers .
2-Formylphenyl 4-(Nitrooxy)butanoate (Compound 19)
Structure : Substitutes perfluorophenyl with a formylphenyl group.
Key Properties :
- Nitrooxy group likely enables NO donation, though applications are unspecified in the evidence .
- Synthesis: Achieved 84% yield via flash chromatography (PE/EtOAc 90:10). ¹H NMR shows distinct peaks for -CH₂ONO₂ (δ 4.61) and -CHO (δ 10.0) .
Perfluorophenyl 4-(Pyridin-2-yldisulfanyl)butanoate (SY035014)
Structure : Features a pyridinyldisulfanyl (-S-S-) group instead of nitrooxy.
Key Properties :
- Disulfide bond introduces redox sensitivity, useful in drug delivery or dynamic covalent chemistry.
- Enhanced stability compared to nitrooxy derivatives due to reduced explosive risk.
Research Findings and Implications
- Conformational Flexibility : FPy’s rotational freedom (θ₁/θ₂ ≈ ±90°) enables chiral self-assembly, a property less likely in nitrooxy analogs due to steric and electronic constraints .
- Synthetic Efficiency : Compound 19’s high yield (84%) suggests nitrooxy esters can be synthesized efficiently, though perfluorophenyl variants may require specialized conditions (e.g., fluorinated solvents) .
- Functional Group Impact: Nitrooxy: Enhances bioactivity (NO release) but poses stability challenges . Perfluorophenyl: Increases thermal/oxidative stability and alters solubility . Disulfide: Introduces redox-responsive behavior, advantageous in controlled release systems .
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